3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

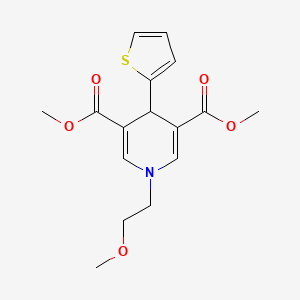

Its structure features:

- Methyl and 2-methoxyethyl ester groups at positions 3 and 3.

- A thiophen-2-yl substituent at position 4, replacing the traditional aryl groups (e.g., 3-nitrophenyl) seen in classical DHP drugs like nifedipine.

- A 1-(2-methoxyethyl) group on the nitrogen atom, distinguishing it from simpler alkyl or aryl substitutions.

The thiophene moiety introduces sulfur-based electronic effects, while the 2-methoxyethyl side chain may enhance solubility compared to purely hydrophobic substituents.

Properties

IUPAC Name |

dimethyl 1-(2-methoxyethyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-20-7-6-17-9-11(15(18)21-2)14(13-5-4-8-23-13)12(10-17)16(19)22-3/h4-5,8-10,14H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXQWZQJSIFQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antihypertensive Activity

Dihydropyridines, including DHP derivatives, are well-known for their role as calcium channel blockers. Research indicates that DHP compounds can effectively lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells. A study demonstrated that specific modifications in the DHP structure enhance its selectivity and potency against calcium channels, making it a candidate for antihypertensive therapies .

Neuroprotective Effects

Recent investigations have revealed that certain DHP derivatives exhibit neuroprotective properties. For instance, studies have shown that these compounds can mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases. The thiophene moiety in DHP has been linked to enhanced bioactivity due to its ability to stabilize the compound's structure and improve its interaction with biological targets .

Antimicrobial Activity

DHP derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The presence of the thiophene ring is believed to contribute to this activity by disrupting bacterial cell membranes .

Organic Electronics

DHP compounds are being explored for applications in organic electronic devices due to their favorable electronic properties. Their ability to act as semiconductors makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating thiophene groups enhances charge transport properties, leading to improved device efficiency .

Polymer Composites

The incorporation of DHP into polymer matrices has been investigated to develop advanced materials with enhanced thermal stability and mechanical properties. Studies indicate that DHP-modified polymers exhibit superior performance in terms of tensile strength and thermal resistance compared to unmodified counterparts .

Case Study: Synthesis and Characterization

A comprehensive study focused on the synthesis of DHP derivatives through various reaction pathways, including one-pot reactions and multi-step syntheses. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the successful formation of the desired compounds, highlighting the versatility of synthetic strategies employed .

Case Study: Biological Evaluation

In a biological evaluation study, several DHP derivatives were tested for their cytotoxicity against cancer cell lines. Results indicated that certain modifications led to increased cytotoxic effects compared to standard chemotherapeutic agents, suggesting potential applications in cancer treatment .

Case Study: Environmental Impact Assessment

Research assessing the environmental impact of DHP derivatives revealed their biodegradability and low toxicity profiles, making them suitable for applications in sustainable chemistry and green technology initiatives .

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural differences between the target compound and related DHPs are summarized below:

Key Observations :

- The thiophen-2-yl group in the target compound replaces the electron-withdrawing 3-nitrophenyl group in analogs, altering electronic distribution and steric bulk.

- The 2-methoxyethyl ester at position 5 may improve aqueous solubility compared to isopropyl esters .

Physicochemical Properties

Hypothetical properties inferred from structural comparisons:

Rationale :

- The thiophene ring (logP ~1.9) reduces hydrophobicity compared to 3-nitrophenyl (logP ~2.5) .

- 2-Methoxyethyl esters enhance solubility via ether oxygen hydrogen-bonding capacity .

Pharmacological Implications

While direct activity data for the target compound is unavailable, comparisons with nitro-substituted DHPs suggest:

- Calcium Channel Modulation: Nitro groups in analogs enhance voltage-dependent L-type calcium channel blocking activity via strong electron-withdrawing effects . The thiophene’s electron-rich nature may reduce this effect but could confer selectivity for non-L-type channels.

Biological Activity

3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The molecular structure of the compound features a dihydropyridine core with two carboxylate groups and a thiophene substituent. The synthesis typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway may include condensation reactions and cyclizations that yield the desired DHP derivative.

Calcium Channel Blocking Activity

1,4-Dihydropyridines are primarily recognized as L-type calcium channel blockers. They exhibit significant therapeutic effects in treating cardiovascular diseases by inhibiting calcium influx into cardiac and smooth muscle cells. Research indicates that compounds in this class can also target T-type calcium channels, which may have implications for neurological disorders .

Table 1: Calcium Channel Blocking Activity of DHPs

| Compound | L-Type IC50 (μM) | T-Type IC50 (μM) | Therapeutic Use |

|---|---|---|---|

| Compound A | 0.15 | 0.45 | Hypertension |

| Compound B | 0.10 | 0.30 | Angina |

| 3,5-DIMETHYL... | TBD | TBD | TBD |

Antioxidant Properties

DHP derivatives are noted for their antioxidant activities, which are essential in mitigating oxidative stress-related diseases. The presence of methoxy and thiophene groups enhances electron donation capabilities, contributing to their radical scavenging ability .

Case Study: Antioxidant Efficacy

In vitro studies demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells compared to controls. This suggests potential applications in neuroprotection and anti-aging therapies.

Antimicrobial Activity

The thiophene moiety in the compound has been associated with enhanced antimicrobial properties. Research shows that thiophene-containing compounds exhibit potent activity against various bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Channel Inhibition : By blocking calcium channels, the compound can reduce cardiac contractility and vascular resistance.

- Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals.

- Membrane Disruption : The hydrophobic nature of the thiophene ring may disrupt microbial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3,5-dimethyl 1-(2-methoxyethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate, and what experimental design principles ensure reproducibility?

- Methodological Answer: The compound can be synthesized via multi-step Hantzsch cyclization, analogous to methods used for structurally similar 1,4-dihydropyridines. For example, intermediate thiophene derivatives (e.g., thiophen-3-carbaldehyde) are condensed with β-keto esters under reflux conditions, followed by cyclization with ammonium acetate . Reproducibility requires strict control of reaction parameters (e.g., solvent purity, temperature gradients, and stoichiometric ratios of reagents). NMR and IR spectroscopy should confirm intermediate structures at each step to avoid side-product formation .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with reference spectra for analogous 1,4-dihydropyridines. For instance, the thiophen-2-yl substituent shows distinct aromatic proton signals at δ 6.8–7.5 ppm .

- UV-Vis Spectroscopy : Analyze π→π* transitions in the thiophene and dihydropyridine rings to assess electronic conjugation. Solvent polarity effects should be tested (e.g., ethanol vs. DMF) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns, ensuring synthetic accuracy .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at regular intervals. For example, acidic conditions may hydrolyze the methoxyethyl group, while alkaline conditions could deprotonate the dihydropyridine ring, altering redox properties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic/electrophilic environments?

- Methodological Answer: Use Gaussian or similar software to optimize the geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites. For instance, the thiophene sulfur and dihydropyridine NH groups may exhibit high electrophilicity, guiding functionalization strategies . Validate predictions experimentally via kinetic studies with model reagents (e.g., methyl iodide or benzoyl chloride).

Q. What strategies resolve contradictions in reported spectroscopic data for structurally analogous 1,4-dihydropyridines?

- Methodological Answer: Cross-validate data using orthogonal techniques. For example, conflicting ¹H NMR assignments for methyl ester protons (δ 3.5–3.8 ppm) can be resolved via 2D-COSY or HSQC to confirm coupling partners . Compare results with crystallographic data (if available) to resolve ambiguities.

Q. How does the thiophene substituent influence the compound’s supramolecular self-assembly in aqueous vs. nonpolar solvents?

- Methodological Answer: Perform dynamic light scattering (DLS) and TEM to analyze nanoparticle formation. For example, thiophene’s hydrophobicity may drive micelle formation in water, while polar aprotic solvents (e.g., DMF) disrupt aggregation. Compare with analogs lacking thiophene to isolate its role .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50/EC50 determination. Replicate experiments ≥3 times to account for batch-to-batch variability in synthesis. Include positive controls (e.g., nifedipine for calcium channel studies) .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer: Apply Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent volume). For example, a 2^3 factorial design can identify interactions between temperature, reflux time, and stoichiometry. Response surface methodology (RSM) further refines optimal conditions .

Table: Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | δ 1.2–1.4 (methyl esters), δ 3.5–3.8 (methoxyethyl), δ 6.8–7.5 (thiophene) | Confirms ester groups and aromaticity | |

| ¹³C NMR | δ 165–170 (carbonyl carbons), δ 120–140 (thiophene carbons) | Validates electronic environment of substituents | |

| IR | 1720–1740 cm⁻¹ (C=O stretch), 1600–1650 cm⁻¹ (C=C) | Ensures absence of hydrolysis or oxidation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.